5-Cyclopropoxy-4-ethyl-2-fluoropyridine
Description
Contextualization within Fluorinated Pyridine (B92270) Chemistry
The introduction of fluorine into pyridine rings is a well-established strategy in medicinal chemistry and materials science. nih.govmdpi.com Fluorine's high electronegativity and small atomic radius can profoundly influence a molecule's properties, including its metabolic stability, binding affinity to biological targets, and lipophilicity. mdpi.com The position of the fluorine atom on the pyridine ring is crucial; in the case of 2-fluoropyridines, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a versatile handle for further functionalization. ossila.com The presence of a fluorine atom can also alter the pKa of the pyridine nitrogen, impacting its physiological behavior. Ab initio studies on fluorinated pyridines have shown that fluorination enlarges the ring angle at the point of substitution and shortens adjacent ring bonds. deepdyve.com
Significance of the Cyclopropoxy Moiety in Organic Synthesis and Design
The cyclopropyl (B3062369) group is an increasingly popular substituent in drug discovery. nih.govscientificupdate.com Its rigid, three-membered ring structure introduces conformational constraints, which can be advantageous for locking a molecule into a bioactive conformation. nbinno.com This rigidity can lead to enhanced binding potency and selectivity for specific biological targets. nbinno.com Furthermore, the cyclopropyl group is generally resistant to metabolic degradation, which can improve a drug candidate's in vivo half-life. nbinno.comhyphadiscovery.com The replacement of more flexible alkyl groups with a cyclopropyl ring can also fine-tune physicochemical properties such as lipophilicity and metabolic stability. iris-biotech.de The cyclopropoxy group, in particular, combines the conformational rigidity of the cyclopropyl ring with the electronic effects of an ether linkage.
Overview of Research Trajectories for Novel Heterocyclic Scaffolds
The development of novel heterocyclic scaffolds is a major focus in medicinal chemistry, driven by the need for new therapeutic agents with improved efficacy and safety profiles. jmchemsci.comnih.gov Researchers are exploring innovative synthetic methods to access diverse and complex heterocyclic structures. jmchemsci.com The functionalization of known heterocyclic cores, such as pyridine, with unique substituent patterns is a key strategy for expanding the accessible chemical space. jmchemsci.com The combination of functionalities seen in 5-Cyclopropoxy-4-ethyl-2-fluoropyridine—a halogen for potential further reaction, an alkyl group for steric bulk, and a cyclopropoxy group for conformational rigidity and metabolic stability—positions it as a promising scaffold for the development of new bioactive molecules. nih.govdigitellinc.com Current research trends emphasize the design of molecules that can interact specifically with biological targets, and the unique three-dimensional structure imparted by the cyclopropoxy group aligns well with this objective. mdpi.comfrontiersin.org
Interactive Data Table: Properties of Related Compounds
| Compound Name | Molecular Formula | Key Features |
| 5-Ethyl-2-methylpyridine | C8H11N | An alkyl-substituted pyridine. wikipedia.org |
| 5-Bromo-2-fluoropyridine | C5H3BrFN | A di-halogenated pyridine used in synthesis. ossila.com |
| 4-Ethyl-5-fluoropyrimidine | C6H7FN2 | A related heterocyclic compound with ethyl and fluoro substituents. nih.gov |
| 5-cyclopropyl-2-fluoropyridine | C8H8FN | A pyridine with cyclopropyl and fluoro substituents. chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-ethyl-2-fluoropyridine |
InChI |
InChI=1S/C10H12FNO/c1-2-7-5-10(11)12-6-9(7)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |
InChI Key |
JKVLLPNAGXWUPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1OC2CC2)F |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 5 Cyclopropoxy 4 Ethyl 2 Fluoropyridine
Retrosynthetic Analysis and Strategic Disconnections for the Pyridine (B92270) Core
A logical retrosynthetic analysis of 5-cyclopropoxy-4-ethyl-2-fluoropyridine suggests two primary disconnections. The most straightforward approach involves the disconnection of the cyclopropoxy ether bond, leading to a key intermediate, 4-ethyl-2-fluoropyridin-5-ol, and a suitable cyclopropyl (B3062369) precursor. A secondary disconnection strategy would involve the formation of the substituted pyridine ring from acyclic precursors, a more complex but potentially versatile approach.
Primary Disconnection: C-O Ether Bond
This strategy simplifies the synthesis into two main challenges: the preparation of the substituted 2-fluoropyridinol and the subsequent etherification. This approach is often preferred due to the modularity it offers, allowing for the synthesis and potential diversification of both fragments independently before their coupling.
Secondary Disconnection: Pyridine Ring Formation
Alternatively, constructing the pyridine ring with the substituents already in place or in a precursor form offers a convergent approach. This could involve multicomponent reactions or cyclization of functionalized acyclic precursors. While potentially more efficient in terms of step count, this strategy can be more challenging regarding regioselectivity and the stability of the required precursors.
For the purpose of this article, we will focus on the more linear and modular approach derived from the primary C-O bond disconnection.
Fluorination Strategies for the 2-Fluoropyridine (B1216828) Moiety
The introduction of a fluorine atom at the 2-position of the pyridine ring is a critical step. This can be achieved through either nucleophilic or electrophilic fluorination methods, each with its own set of advantages and challenges.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a common method for introducing fluorine into heteroaromatic systems. This typically involves the displacement of a suitable leaving group, such as a chlorine, bromine, or nitro group, by a fluoride (B91410) ion.
A plausible synthetic route could start from a readily available dihalopyridine. For instance, 2,5-dihalopyridine could be subjected to regioselective nucleophilic substitution. The greater electrophilicity of the C2 position in pyridines makes it more susceptible to nucleophilic attack.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions for 2-Fluoropyridine Synthesis
| Starting Material | Reagent | Conditions | Product | Yield (%) |
| 2-Chloropyridine | KF | 18-crown-6, DMSO, 150 °C | 2-Fluoropyridine | 75 |
| 2-Bromopyridine | CsF | t-BuOH, 120 °C | 2-Fluoropyridine | 82 |
| 2-Nitropyridine | KF | K222, DMSO, 140 °C | 2-Fluoropyridine | 70-89 |
This table presents representative data from the literature and may not reflect the exact conditions for the synthesis of 4-ethyl-2-fluoropyridin-5-ol.
A key challenge in this approach is the regioselective introduction of the ethyl and hydroxyl groups onto the 2-fluoropyridine core. This might involve multi-step sequences of lithiation, alkylation, and oxidation.
Electrophilic Fluorination Methodologies
Direct C-H fluorination using electrophilic fluorinating agents has emerged as a powerful tool in modern organic synthesis. Reagents such as Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) can introduce fluorine under relatively mild conditions. The regioselectivity of these reactions is often directed by the electronic properties of the substituents on the pyridine ring.
For a 4-ethyl-5-hydroxypyridine precursor, the directing effects of the ethyl and hydroxyl groups would need to be carefully considered to achieve selective fluorination at the C2 position. The hydroxyl group, being a strong activating group, might direct fluorination to the ortho and para positions. Protection of the hydroxyl group might be necessary to achieve the desired regioselectivity.
Table 2: Common Electrophilic Fluorinating Agents
| Reagent | Abbreviation | Structure |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | [Image of Selectfluor structure] |
| N-Fluorobenzenesulfonimide | NFSI | [Image of NFSI structure] |
This table provides examples of common electrophilic fluorinating agents.
Stereoselective Formation of the Cyclopropoxy Ether Linkage
The formation of the ether linkage between the 2-fluoropyridine core and the cyclopropyl group is a pivotal step. This can be achieved through various etherification strategies, with stereoselectivity being a key consideration if a chiral cyclopropanol (B106826) is used.
Cyclopropanation Reactions for Precursor Synthesis
The synthesis of the cyclopropanol precursor is the first step in this sequence. Numerous methods exist for the synthesis of cyclopropanes, with the Simmons-Smith reaction and transition-metal-catalyzed cyclopropanations being among the most common. For stereoselective synthesis, chiral catalysts or auxiliaries can be employed.
The Simmons-Smith reaction, which utilizes a zinc carbenoid, is a reliable method for the cyclopropanation of alkenes. The use of chiral ligands can induce enantioselectivity.
Table 3: Examples of Stereoselective Cyclopropanation Reactions
| Alkene | Reagent | Catalyst/Ligand | Product | Diastereomeric Ratio/ee (%) |
| Cinnamyl alcohol | CH2I2, Et2Zn | (R,R)-DIPT | (1R,2R)-2-Phenylcyclopropanemethanol | >95:5 dr |
| Styrene | Ethyl diazoacetate | Rh2(S-DOSP)4 | Ethyl (1S,2S)-2-phenylcyclopropanecarboxylate | 98% ee |
This table provides illustrative examples of stereoselective cyclopropanation reactions.
Etherification Strategies with Cyclopropanols
Once the 4-ethyl-2-fluoropyridin-5-ol and cyclopropanol are in hand, the crucial C-O bond formation can be attempted. Two classical methods for such etherifications are the Williamson ether synthesis and the Mitsunobu reaction.
The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. In this context, the pyridinol would be deprotonated to form the corresponding pyridinolate, which would then react with a cyclopropyl halide or sulfonate. Given that cyclopropyl halides can be prone to elimination or rearrangement reactions, careful optimization of reaction conditions would be necessary.
The Mitsunobu reaction provides an alternative under milder, neutral conditions. This reaction involves the activation of the alcohol (cyclopropanol) with a phosphine (B1218219) and an azodicarboxylate, followed by nucleophilic attack by the hydroxypyridine. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which is an important consideration when using a chiral cyclopropanol.
Table 4: Comparison of Etherification Strategies
| Reaction | Key Reagents | General Conditions | Key Considerations |
| Williamson Ether Synthesis | Base (e.g., NaH, K2CO3), Alkyl Halide/Sulfonate | Aprotic solvent (e.g., DMF, THF) | Potential for elimination side reactions. |
| Mitsunobu Reaction | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) | Anhydrous, neutral conditions | Inversion of stereochemistry at the alcohol. |
This table compares the key features of the Williamson ether synthesis and the Mitsunobu reaction for the proposed etherification.
Regioselective Functionalization at the C-4 and C-5 Positions
The precise installation of substituents at the C-4 and C-5 positions of a 2-fluoropyridine core is a key challenge in the synthesis of this compound. The electron-deficient nature of the pyridine ring, exacerbated by the inductive effect of the fluorine atom at C-2, dictates its reactivity towards nucleophiles, particularly at the C-2, C-4, and C-6 positions. wikipedia.org Therefore, strategic functionalization often requires a multi-step, regiocontrolled approach.
A plausible synthetic strategy commences with a di-halogenated 2-fluoropyridine, such as 2-fluoro-4,5-dibromopyridine. The synthetic design leverages the differential reactivity of the halogen atoms to achieve selective substitution.
Introduction of the C-5 Cyclopropoxy Group: The first key transformation is the introduction of the cyclopropoxy moiety at the C-5 position. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. nih.govyoutube.com The reaction of a 2-fluoro-4,5-dihalopyridine with sodium cyclopropoxide (generated in situ from cyclopropanol and a strong base like sodium hydride) would preferentially occur at the C-5 position. The activation for SNAr at this position is provided by the cumulative electron-withdrawing effects of the nitrogen atom and the halogens at the flanking C-4 and C-6 (fluoro-substituent) positions. The choice of halogen at C-5 (e.g., bromo or iodo) can be optimized to enhance reactivity and selectivity. Studies on the functionalization of 2-chloropyridines have shown that selective metalation or halogen-metal exchange at C-5 is a viable strategy for introducing nucleophiles. mdpi.com
Introduction of the C-4 Ethyl Group: Following the successful installation of the cyclopropoxy group, the remaining halogen at the C-4 position serves as a handle for introducing the ethyl group. This is most effectively accomplished through transition-metal-catalyzed cross-coupling reactions, which are discussed in detail in the following section. This sequential approach, substituting at C-5 and then at C-4, ensures high regioselectivity, preventing the formation of undesired isomers and providing a clear pathway to the target 4,5-disubstituted 2-fluoropyridine scaffold. mdpi.com
Development of Novel Catalytic Systems for this compound Synthesis
Modern organic synthesis relies heavily on the development of novel catalytic systems to improve efficiency, selectivity, and scope. For a complex target like this compound, both transition-metal and organocatalytic approaches offer powerful tools for key bond-forming steps.
Transition-metal catalysis is indispensable for the C-C bond formation required to install the ethyl group at the C-4 position. thieme-connect.comacsgcipr.org The Suzuki-Miyaura coupling is a particularly robust and widely used method for this purpose. nrochemistry.comwikipedia.orgorganic-chemistry.org
This reaction would involve the coupling of an intermediate, such as 4-bromo-5-cyclopropoxy-2-fluoropyridine, with an ethyl-boron species like ethylboronic acid or a potassium ethyltrifluoroborate salt. organic-chemistry.org The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often providing the best results for challenging substrates like electron-deficient heterocycles. libretexts.orgnih.gov
| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature |
|---|---|---|---|---|
| Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 80-100 °C |
| Pd2(dba)3 | XPhos | K2CO3 | 1,4-Dioxane | 100 °C |
| Pd(PPh3)4 | (none) | Na2CO3 | DMF/H2O | 90-110 °C |
| PdCl2(dppf) | (none) | Cs2CO3 | Toluene | 80-100 °C |
The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide (the pyridine intermediate), transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the active catalyst. nrochemistry.comlibretexts.org
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, represents a burgeoning field in green chemistry, avoiding the cost and potential toxicity of heavy metals. While direct organocatalytic synthesis of this compound has not been extensively reported, its principles can be applied to key transformations.
For instance, enantioselective organocatalysis could be envisioned for the synthesis of chiral building blocks. Photochemical organocatalytic methods have been developed for the functionalization of pyridines via pyridinyl radicals, offering novel pathways for C-C bond formation that diverge from traditional methods. acs.org Such strategies could potentially be adapted to introduce alkyl groups onto the pyridine ring under mild, metal-free conditions. Furthermore, bifunctional organocatalysts that utilize hydrogen bonding could facilitate key cyclization or substitution steps with high stereocontrol, should chiral variants of the target molecule be desired. researchgate.net
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into synthetic planning is crucial for developing sustainable and environmentally responsible chemical processes. tandfonline.com For the synthesis of this compound, this involves considering alternative solvents, maximizing atom economy, and improving step efficiency.
A significant focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Research has demonstrated that the synthesis of polysubstituted pyridines can be effectively carried out under solvent-free conditions, often involving simply heating a mixture of reactants. tandfonline.comtandfonline.comingentaconnect.combenthamdirect.com These methods offer advantages such as high efficiency, simple workup procedures, and a dramatic reduction in chemical waste. tandfonline.com
Applying this to the synthesis of the target molecule, a multicomponent reaction strategy could be explored where precursors for the pyridine ring are combined and heated without solvent to form a highly substituted intermediate. Alternatively, individual steps like the SNAr reaction could be performed in more environmentally benign solvents. Water, with its unique hydrophobic properties, has been shown to facilitate certain metal-free C-H functionalization reactions on fluoroarenes, representing a green alternative to traditional organic solvents. rsc.org
| Solvent Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Conventional | Toluene, Dichloromethane, DMF, 1,4-Dioxane | Good solubility for many reagents, well-established reactivity | Often toxic, flammable, environmentally persistent, difficult to dispose of |
| Benign/Green | Water, Ethanol, 2-MeTHF, Cyclopentyl methyl ether (CPME) | Lower toxicity, often renewable, biodegradable, safer to handle | May have limited solubility for nonpolar reagents, can require different reaction conditions |
| Solvent-Free | Neat reaction conditions | Eliminates solvent waste, can lead to faster reactions, simplified workup | Not suitable for all reactions, may require high temperatures or specialized equipment |
The proposed synthesis of this compound via a cross-coupling strategy (Pathway A) is effective but has moderate atom economy due to the generation of stoichiometric inorganic salts from the base and boron byproducts. A hypothetical alternative, such as a direct C-H functionalization/alkylation (Pathway B), would be more atom-economical as it avoids the use of pre-halogenated substrates and organometallic reagents. researchgate.net While often more challenging to develop, C-H activation strategies represent a frontier in sustainable synthesis due to their high atom economy and step efficiency. nih.gov
| Pathway | Reaction Type | General Equation | Key Byproducts | Theoretical Atom Economy |
|---|---|---|---|---|
| A | Suzuki Coupling | Py-Br + Et-B(OH)2 + Base → Py-Et | B(OH)2-Br, Base-H | Moderate |
| B | Direct C-H Ethylation | Py-H + "Et+" source → Py-Et | Minimal (e.g., H+) | High |
By prioritizing catalytic methods, exploring solvent-free conditions, and designing synthetic routes that maximize atom economy, the production of this compound can be made more efficient and sustainable.
Iii. Theoretical and Computational Chemistry Studies of 5 Cyclopropoxy 4 Ethyl 2 Fluoropyridine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity. For 5-Cyclopropoxy-4-ethyl-2-fluoropyridine, these calculations can reveal how the various substituents—the cyclopropoxy, ethyl, and fluoro groups—modulate the electronic environment of the pyridine (B92270) ring.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For this compound, the HOMO is expected to be located primarily on the electron-rich pyridine ring and the oxygen atom of the cyclopropoxy group, signifying these as the most probable sites for electrophilic attack. The LUMO, conversely, is likely distributed over the pyridine ring, particularly near the electron-withdrawing fluorine atom and the nitrogen atom, indicating these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Orbital | Predicted Primary Location | Predicted Energy (Arbitrary Units) | Implication for Reactivity |
|---|---|---|---|
| HOMO | Pyridine Ring, Cyclopropoxy Oxygen | -5.5 eV | Nucleophilic character, site of electrophilic attack |
| LUMO | Pyridine Ring (near F and N) | -0.5 eV | Electrophilic character, site of nucleophilic attack |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other charged species. nih.govacs.orgresearchgate.net The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich) and blue indicating regions of positive electrostatic potential (electron-poor).
Conformational Analysis via Molecular Mechanics and ab initio Methods
Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility, which can significantly impact its biological activity. Both molecular mechanics and more accurate ab initio methods can be employed to explore the potential energy surface of this compound and identify its stable conformers. mdpi.comnih.gov
The rotation of the cyclopropoxy group relative to the pyridine ring is a key conformational feature. The barrier to this rotation is influenced by steric hindrance from the adjacent ethyl group and electronic effects arising from the interaction of the oxygen lone pairs with the pi-system of the pyridine ring. Computational methods can quantify this rotational barrier, providing insight into the flexibility of this substituent. nih.govnih.gov It is expected that there will be a significant energy barrier to free rotation, leading to preferred orientations of the cyclopropoxy group.
Table 2: Predicted Rotational Energy Barriers for the Cyclopropoxy Group
| Dihedral Angle (C4-C5-O-C_cyclopropyl) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0° | High | Eclipsed with ethyl group (steric clash) |
| 90° | Low | Staggered (stable) |
Note: The dihedral angles and energy values are illustrative and represent a simplified model of the rotational profile.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions at a molecular level. rsc.orgresearchgate.net By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and activation energies, providing a detailed understanding of the reaction pathway. For this compound, computational studies could elucidate mechanisms of reactions such as nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon, or electrophilic substitution on the pyridine ring. researchgate.netmontclair.edu For instance, in an SNAr reaction, modeling could reveal the structure of the Meisenheimer complex intermediate and the energy barrier for its formation and subsequent fluoride (B91410) elimination.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Transition State Analysis for Key Synthetic Steps
While specific transition state analyses for the synthesis of this compound are not extensively documented in the public domain, we can infer the nature of these critical steps from computational studies on analogous nucleophilic aromatic substitution (SNAr) reactions involving 2-fluoropyridines. The key synthetic step would likely involve the displacement of the fluorine atom by a cyclopropoxide nucleophile.
Computational modeling of this reaction would typically involve locating the transition state structure on the potential energy surface. This is a high-energy intermediate state that connects the reactants and products. For an SNAr reaction, the transition state is expected to involve the formation of a Meisenheimer complex, a resonance-stabilized intermediate.
Key characteristics of the predicted transition state would include:
Elongated C-F bond: The bond between the pyridine ring carbon and the departing fluorine atom would be significantly stretched compared to the ground state of the reactant.
Partially formed C-O bond: A new bond between the pyridine ring carbon and the oxygen atom of the cyclopropoxide would be in the process of forming.
Distorted ring geometry: The geometry of the pyridine ring would be distorted from its planar ground state to accommodate the attacking nucleophile.
Charge distribution: There would be a significant redistribution of electron density, with negative charge accumulating on the electronegative atoms and being delocalized throughout the aromatic ring.
The activation energy (the energy difference between the reactants and the transition state) calculated from these studies would provide a quantitative measure of the reaction's feasibility and rate. Lower activation energies would indicate a more favorable reaction pathway.
Table 1: Hypothetical Activation Energies for the Nucleophilic Aromatic Substitution Step in the Synthesis of this compound
| Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |
| DFT (B3LYP) | 6-311+G(d,p) | PCM (DMSO) | 15-20 |
| DFT (M06-2X) | def2-TZVP | SMD (THF) | 18-23 |
Note: This table presents hypothetical data based on typical values for similar SNAr reactions modeled with Density Functional Theory (DFT). The actual values for the title compound would require specific computational studies.
Solvent Effects on Reaction Pathways
The choice of solvent can have a profound impact on the reaction rates and pathways in the synthesis of this compound. Computational models, particularly those employing implicit or explicit solvent models, can effectively predict these effects.
For the SNAr reaction central to the synthesis, polar aprotic solvents are generally favored. This is because they can effectively solvate the cationic counter-ion of the nucleophile without strongly hydrogen-bonding to the nucleophile itself, thus preserving its reactivity.
Computational models can be used to investigate:
Differential solvation: How the solvent stabilizes the reactants, transition state, and products to different extents. A solvent that preferentially stabilizes the charged transition state more than the neutral reactants will accelerate the reaction.
Reaction mechanism: In some cases, the solvent can influence the reaction mechanism itself, for example, by favoring a stepwise versus a concerted pathway.
Solvent polarity: The effect of varying solvent polarity on the activation energy can be systematically studied.
Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF) are expected to facilitate the reaction. Computational studies on similar systems have shown that increasing solvent polarity generally leads to a decrease in the activation energy for SNAr reactions.
Prediction of Spectroscopic Signatures using Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a powerful tool for the prediction of various spectroscopic properties of molecules. These theoretical predictions can be invaluable for the identification and characterization of newly synthesized compounds like this compound, and for the interpretation of experimental spectra.
NMR Chemical Shift Prediction and Validation
DFT calculations can provide highly accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F). The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS).
The predicted chemical shifts can be compared with experimental data to confirm the structure of the molecule. Discrepancies between predicted and experimental shifts can often be attributed to conformational effects, solvent effects, or the presence of impurities. For this compound, DFT would be particularly useful in assigning the signals of the aromatic protons and carbons, as well as the unique signals of the cyclopropyl (B3062369) and ethyl groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound using DFT
| Atom Number (Pyridine Ring) | Predicted Chemical Shift (ppm) |
| C2 | 162.5 |
| C3 | 108.1 |
| C4 | 145.3 |
| C5 | 148.9 |
| C6 | 105.7 |
Note: This table presents hypothetical predicted chemical shifts based on DFT calculations for similar substituted fluoropyridines. The numbering of the carbon atoms follows standard IUPAC nomenclature for the pyridine ring.
Vibrational Frequency Analysis (IR/Raman)
Theoretical vibrational frequency analysis using DFT can simulate the Infrared (IR) and Raman spectra of a molecule. After geometry optimization, a frequency calculation is performed, which yields the normal modes of vibration and their corresponding frequencies and intensities.
The predicted vibrational spectra can be used to identify the characteristic absorption bands corresponding to specific functional groups within the molecule. For this compound, this would include:
C-F stretching vibrations: Typically observed in the 1200-1300 cm⁻¹ region.
Pyridine ring stretching vibrations: A series of bands in the 1400-1600 cm⁻¹ region.
C-O-C stretching vibrations: Associated with the cyclopropoxy group, expected in the 1000-1200 cm⁻¹ range.
C-H stretching vibrations: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the ethyl and cyclopropyl groups just below 3000 cm⁻¹.
Comparison of the calculated and experimental IR and Raman spectra can provide strong evidence for the successful synthesis and purification of the target compound.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3050-3150 |
| Aliphatic C-H Stretch | 2850-2980 |
| Pyridine Ring Stretch | 1580, 1470, 1420 |
| C-F Stretch | 1250 |
| C-O-C Asymmetric Stretch | 1150 |
| C-O-C Symmetric Stretch | 1050 |
Note: This table presents representative predicted vibrational frequencies for the main functional groups based on DFT calculations of analogous molecules.
Iv. Chemical Reactivity and Transformation Pathways of 5 Cyclopropoxy 4 Ethyl 2 Fluoropyridine
Reactivity of the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. Like other pyridines, 5-Cyclopropoxy-4-ethyl-2-fluoropyridine can react with electrophiles at the nitrogen atom. imperial.ac.uk This can lead to the formation of pyridinium (B92312) salts upon reaction with alkyl halides or N-oxides upon reaction with oxidizing agents like m-CPBA. imperial.ac.uk The formation of a pyridinium ion further deactivates the ring towards electrophilic substitution but can activate it for nucleophilic attack. uoanbar.edu.iq The coordination of the nitrogen to a Lewis acid can also alter the regioselectivity of subsequent reactions. rsc.org
Table 1: Predicted Reactions at the Pyridine Nitrogen
| Reaction Type | Reagent | Predicted Product |
|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkylpyridinium Salt |
| N-Oxidation | Peroxy Acid (e.g., m-CPBA) | Pyridine N-oxide |
Regioselective Reactions at the Pyridine Ring (e.g., C-6 Position)
The pyridine ring in this compound is electron-deficient, which generally makes electrophilic aromatic substitution difficult. uoanbar.edu.iq However, the substituents on the ring direct the regioselectivity of various reactions. The position ortho to the nitrogen atom (C-6) is particularly activated for deprotonation, especially when directed by a suitable group. acs.orgharvard.edu
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of positions adjacent to a directing group. wikipedia.orgbaranlab.org In this molecule, the fluorine atom can act as a moderate directing group, and the pyridine nitrogen itself can direct lithiation to the C-6 position. harvard.eduorganic-chemistry.org Treatment with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, would be expected to selectively deprotonate the C-6 position, creating a lithiated intermediate that can then react with various electrophiles. mdpi.com
Table 2: Potential Regioselective Reactions at C-6
| Reaction Type | Reagents | Electrophile | Predicted C-6 Substituted Product |
|---|---|---|---|
| Directed ortho-Metalation | 1. LDA or n-BuLi, THF, -78 °C | 2. Electrophile (E⁺) | 6-E-5-Cyclopropoxy-4-ethyl-2-fluoropyridine |
| Halogen-Metal Exchange | Not directly applicable | - | - |
Transformations Involving the Fluorine Atom
The fluorine atom at the C-2 position is a key site for reactivity, primarily through nucleophilic aromatic substitution.
The C-2 position of the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. uoanbar.edu.iq The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. researchgate.netnih.gov The reaction of 2-fluoropyridines with nucleophiles is often significantly faster than that of other 2-halopyridines. nih.govlookchem.com A wide range of nucleophiles, including alkoxides, amines, and thiols, can displace the fluoride (B91410) to introduce new functional groups at the C-2 position. rsc.orgucla.edu
Table 3: Examples of Nucleophilic Displacement of Fluorine
| Nucleophile | Reagent | Predicted Product |
|---|---|---|
| Hydroxide | NaOH | 5-Cyclopropoxy-4-ethylpyridin-2(1H)-one |
| Alkoxide | NaOR | 2-Alkoxy-5-cyclopropoxy-4-ethylpyridine |
| Amine | R₂NH | 5-Cyclopropoxy-4-ethyl-N,N-dialkylpyridin-2-amine |
As mentioned previously, the fluorine atom can act as a directing group for ortho-metalation. organic-chemistry.org However, in this specific molecule, the pyridine nitrogen is a stronger directing group for the C-6 position. harvard.edu Metalation ortho to the fluorine (at the C-3 position) would be less favored due to the stronger directing effect of the nitrogen towards C-6 and potential steric hindrance from the adjacent ethyl group.
Reactions of the Cyclopropoxy Moiety
The cyclopropoxy group is generally stable, but the cyclopropane (B1198618) ring can undergo ring-opening reactions under certain conditions.
The cyclopropane ring possesses significant ring strain and can be opened under various conditions, including acidic, thermal, or radical-mediated pathways. rsc.orgyoutube.combeilstein-journals.org In the context of an aromatic substituent, the "bent" bonds of the cyclopropane ring can exhibit some π-character and interact with the aromatic system. stackexchange.com Strong acidic conditions could potentially lead to the cleavage of the cyclopropane ring. researchgate.net Radical reactions initiated at another position on the molecule could also potentially lead to ring opening. beilstein-journals.orgnih.gov The specific conditions required for the ring-opening of the cyclopropoxy group in this molecule would need experimental determination, but it represents a potential, albeit likely challenging, transformation pathway.
Table 4: Potential Ring-Opening Reactions of the Cyclopropoxy Group
| Reaction Condition | Potential Products |
|---|---|
| Strong Acid (e.g., HBr, HI) | Ring-opened products (e.g., propenoxy or halogenated propyl derivatives) |
Cleavage of the Ether Linkage
The cyclopropoxy ether linkage in this compound represents a point of potential chemical transformation, primarily through cleavage reactions. Ether cleavage typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). For aryl ethers, this reaction proceeds via nucleophilic attack of the halide on the alkyl group, leading to the formation of a phenol (B47542) and an alkyl halide.
In the case of this compound, treatment with a strong acid like HBr would be expected to yield 4-ethyl-2-fluoro-5-hydroxypyridine and cyclopropyl (B3062369) bromide. The reaction is initiated by the protonation of the ether oxygen, making it a better leaving group. Subsequently, the bromide ion would attack the cyclopropyl group in an SN2-like manner.
A similar transformation has been documented for the cleavage of 5-fluoro-2-methoxypyridine, which upon treatment with 48% aqueous HBr at 100°C for 6 hours, affords 5-fluoro-2-hydroxypyridine (B1303129) in a 49% yield. nih.gov This precedent suggests a viable pathway for the dealkylation of the cyclopropoxy group under analogous conditions.
Table 1: Hypothetical Conditions and Products for Ether Linkage Cleavage
| Reagent | Temperature (°C) | Reaction Time (h) | Expected Major Products |
| 48% aq. HBr | 100-120 | 6-12 | 4-ethyl-2-fluoro-5-hydroxypyridine, Cyclopropyl bromide |
| 57% aq. HI | 100-120 | 4-10 | 4-ethyl-2-fluoro-5-hydroxypyridine, Cyclopropyl iodide |
| Boron tribromide (BBr₃) | -78 to rt | 2-4 | 4-ethyl-2-fluoro-5-hydroxypyridine, Tribromoboroxane |
Note: The data in this table is illustrative and based on typical conditions for aryl ether cleavage. Specific experimental results for this compound are not available in the public domain.
Reactivity of the Ethyl Group
The ethyl group at the 4-position of the pyridine ring offers a site for various functionalization reactions. Common transformations of alkyl groups on aromatic rings include oxidation, halogenation, and deprotonation followed by reaction with an electrophile.
Side-chain lithiation of 4-substituted pyridines has been demonstrated as a viable method for functionalization. researchgate.net Treatment of a 4-alkylpyridine with a strong base like tert-butyllithium (B1211817) can lead to deprotonation at the benzylic position (the carbon adjacent to the pyridine ring). The resulting anion can then react with a variety of electrophiles to introduce new functional groups. For this compound, this could provide a route to derivatives with modified ethyl chains.
Investigation of Radical Reactions and Pathways
The ethyl group is also susceptible to radical-mediated reactions, most notably free-radical halogenation. This type of reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a halogenating agent like N-bromosuccinimide (NBS).
For 4-ethylpyridine (B106801) derivatives, radical bromination would be expected to occur preferentially at the benzylic position due to the resonance stabilization of the resulting benzylic radical. This would lead to the formation of 5-Cyclopropoxy-4-(1-bromoethyl)-2-fluoropyridine. The reactivity of the pyridine nitrogen can influence this reaction. In some cases, performing the reaction on the corresponding pyridine N-oxide can enhance the selectivity and yield of side-chain halogenation. researchgate.net
Table 2: Potential Radical Halogenation of the Ethyl Group
| Reagent | Initiator | Solvent | Expected Major Product |
| N-Bromosuccinimide (NBS) | AIBN or Benzoyl peroxide | CCl₄ | 5-Cyclopropoxy-4-(1-bromoethyl)-2-fluoropyridine |
| N-Chlorosuccinimide (NCS) | AIBN or Benzoyl peroxide | CCl₄ | 5-Cyclopropoxy-4-(1-chloroethyl)-2-fluoropyridine |
| Bromine (Br₂) | UV light | CCl₄ | 5-Cyclopropoxy-4-(1-bromoethyl)-2-fluoropyridine |
Note: This table presents plausible conditions for the radical halogenation of the ethyl side chain based on general principles. Specific experimental data for the title compound is not publicly available.
Photochemical Reactivity Studies
The photochemical behavior of fluorinated pyridines can involve various transformations, including nucleophilic substitution and rearrangement. Studies on 2-fluoropyridine (B1216828) have shown that it can undergo photochemical reactions with aliphatic amines. researchgate.net For instance, irradiation of 2-fluoropyridine in the presence of diethylamine (B46881) can lead to the displacement of the fluorine atom to form 2-(diethylamino)pyridine.
While specific photochemical studies on this compound are not documented, it is plausible that it could undergo similar photosubstitution reactions in the presence of suitable nucleophiles. The cyclopropoxy and ethyl groups may also influence the photochemical behavior, potentially leading to other reaction pathways such as rearrangements or cycloadditions, though such reactivity would need to be experimentally verified.
V. Design and Synthesis of Derivatives and Analogues of 5 Cyclopropoxy 4 Ethyl 2 Fluoropyridine
Scaffold Modification Strategies
Scaffold modification is a cornerstone of medicinal chemistry, enabling the systematic exploration of chemical space around a core structure. For 5-Cyclopropoxy-4-ethyl-2-fluoropyridine, these strategies can be broadly categorized into three main areas: variation of substituents on the pyridine (B92270) ring, alteration of the cyclopropyl (B3062369) moiety, and modification of the ethyl chain.
The pyridine ring offers multiple positions for substitution, allowing for the fine-tuning of electronic and steric properties. The primary positions for modification on the this compound scaffold are the 3- and 6-positions.
Common synthetic strategies to achieve these modifications include electrophilic and nucleophilic aromatic substitution reactions. For instance, nitration or halogenation can introduce functional handles that can be further elaborated through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide variety of substituents.
Table 1: Hypothetical Substituent Variations on the Pyridine Ring
| Position | Substituent | Rationale |
| 3 | -Cl, -Br | Modulate electronic properties, provide handle for cross-coupling |
| 3 | -CH₃, -CF₃ | Explore steric and electronic effects |
| 3 | -CN, -CONH₂ | Introduce hydrogen bond acceptors/donors |
| 6 | -NH₂, -N(CH₃)₂ | Introduce basic groups to modulate solubility and target interactions |
| 6 | -OCH₃, -OH | Introduce hydrogen bond donors/acceptors |
This table is interactive. You can sort and filter the data.
The cyclopropyl group is a key feature of the molecule, contributing to its conformational rigidity and metabolic stability. Modifications to this group can have a significant impact on the compound's properties.
Strategies for altering the cyclopropyl moiety include:
Substitution: Introduction of substituents, such as methyl or fluoro groups, on the cyclopropyl ring can influence its interaction with target proteins.
Ring Size Variation: Replacement of the cyclopropyl ring with other small cycloalkyl groups, such as cyclobutyl or cyclopentyl, can probe the optimal ring size for biological activity.
Bioisosteric Replacement: Substitution of the cyclopropyl ring with bioisosteres, such as an oxetane (B1205548) or a small heterocyclic ring, can improve properties like solubility and metabolic stability.
Table 2: Hypothetical Alterations of the Cyclopropyl Moiety
| Modification | Example Structure | Rationale |
| Substitution | 5-(1-Methylcyclopropoxy)-... | Explore steric effects |
| Ring Size Variation | 5-(Cyclobutoxy)-... | Probe optimal ring size for binding |
| Bioisosteric Replacement | 5-(Oxetan-3-yloxy)-... | Improve physicochemical properties |
This table is interactive. You can sort and filter the data.
The ethyl group at the 4-position of the pyridine ring can be modified to explore the impact of chain length and the introduction of heteroatoms on the compound's profile.
Homologation: This involves the lengthening or shortening of the alkyl chain (e.g., from ethyl to propyl or methyl). This can be achieved through various synthetic routes, including cross-coupling reactions with different alkyl Grignard reagents.
Heterologation: This involves the introduction of heteroatoms, such as oxygen or nitrogen, into the alkyl chain to create ether or amine functionalities. This can influence the compound's polarity, hydrogen bonding capacity, and metabolic profile.
Table 3: Hypothetical Homologation and Heterologation of the Ethyl Chain
| Modification | Example Structure | Rationale |
| Homologation (Shortening) | 4-Methyl-... | Investigate the effect of chain length |
| Homologation (Lengthening) | 4-Propyl-... | Explore larger binding pockets |
| Heterologation | 4-(Methoxymethyl)-... | Introduce hydrogen bond acceptors |
This table is interactive. You can sort and filter the data.
Synthesis of Conformationally Restricted Analogues
To better understand the bioactive conformation of this compound, conformationally restricted analogues can be synthesized. nih.gov This involves introducing structural constraints that limit the molecule's flexibility.
One common approach is to bridge two parts of the molecule to form a new ring system. For example, the ethyl chain could be cyclized back onto the pyridine ring or the cyclopropoxy group could be incorporated into a larger, more rigid ring system. The synthesis of such analogues often requires multi-step synthetic sequences and careful planning of the key ring-forming reactions.
Preparation of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies
Deuterated and isotopically labeled analogues are invaluable tools for investigating the metabolic fate and mechanism of action of a compound. The strategic incorporation of deuterium (B1214612) (²H) at sites of potential metabolism can slow down metabolic processes (the kinetic isotope effect), which can help to identify metabolic soft spots and improve the compound's pharmacokinetic profile.
Similarly, labeling with isotopes such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N) can facilitate mechanistic studies by allowing the compound to be tracked and identified using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The synthesis of these labeled compounds typically involves the use of appropriately labeled starting materials in the synthetic route.
Development of Libraries of this compound Derivatives
To efficiently explore the SAR of this compound, libraries of derivatives can be prepared using parallel synthesis techniques. This involves the systematic combination of different building blocks corresponding to the various points of diversification on the scaffold.
For example, a library could be generated by reacting a common pyridine core with a diverse set of boronic acids (for pyridine ring substitution), cycloalkanols (for variation of the alkoxy group), and alkyl halides (for modification of the side chain). High-throughput purification and screening methods are then used to identify the most promising compounds from the library for further development.
Bioisosteric Replacements of Functional Groups
A comprehensive search of scientific literature and patent databases did not yield specific research findings on the bioisosteric replacement of functional groups for this compound or its direct analogues. The principle of bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying the physicochemical properties of a lead compound to enhance its biological activity, selectivity, or pharmacokinetic profile while retaining the primary binding interactions with its biological target. This is achieved by substituting a functional group with another group of similar size, shape, and electronic configuration.
While no direct studies on this compound were identified, general principles of bioisosterism can be hypothetically applied to its structure. For instance, the cyclopropoxy group could be replaced by other small, lipophilic groups. The ethyl group at the 4-position could be substituted with other small alkyl groups or bioisosteres that mimic its steric and electronic properties. The fluorine atom at the 2-position, which often serves to modulate the electronics of the pyridine ring and block metabolic oxidation, could be replaced with other small electron-withdrawing groups. Finally, the pyridine core itself could be replaced with other heteroaromatic rings.
However, without experimental data from studies on this compound, any discussion of specific bioisosteric replacements and their impact on the compound's activity would be purely speculative. The table below illustrates potential, but currently theoretical, bioisosteric replacements for the functional groups of this compound. The "Effect on Activity" column is left blank as no data is available.
Interactive Data Table: Theoretical Bioisosteric Replacements for this compound
| Original Functional Group | Potential Bioisostere | Rationale for Replacement | Predicted Effect on Activity |
| Cyclopropoxy | Methoxy | Smaller, less lipophilic | Data Not Available |
| Cyclopropoxy | Isopropoxy | Larger, more lipophilic | Data Not Available |
| Cyclopropoxy | Oxetanyl | Maintain sp3 character, improve solubility | Data Not Available |
| Ethyl | Methyl | Smaller, less lipophilic | Data Not Available |
| Ethyl | Isopropyl | Larger, more lipophilic | Data Not Available |
| Ethyl | Vinyl | Introduce unsaturation | Data Not Available |
| 2-Fluoro | 2-Chloro | Similar size, different electronics | Data Not Available |
| 2-Fluoro | 2-Cyano | Stronger electron-withdrawing group | Data Not Available |
| Pyridine Ring | Pyrimidine Ring | Introduce another nitrogen atom | Data Not Available |
| Pyridine Ring | Phenyl Ring | Remove hydrogen bond acceptor | Data Not Available |
It is crucial to emphasize that the successful application of bioisosteric replacement is highly dependent on the specific biological target and the binding pocket interactions. The synthesis and biological evaluation of such analogues would be necessary to determine the actual effects of these theoretical replacements.
Vi. Structure Reactivity Relationships in 5 Cyclopropoxy 4 Ethyl 2 Fluoropyridine and Its Analogues
Influence of Fluorine Substitution on Electronic Properties and Reactivity
The fluorine atom at the C-2 position of the pyridine (B92270) ring is a powerful modulator of the molecule's electronic landscape and, consequently, its reactivity. Fluorine is the most electronegative element, and its presence significantly influences the electron distribution within the aromatic system primarily through a strong electron-withdrawing inductive effect (-I). This inductive effect leads to a general decrease in electron density across the pyridine ring, making it more susceptible to nucleophilic attack.
The C-2 position in pyridine is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom. The addition of a fluorine atom at this position further enhances this electron deficiency, making the C-2 carbon a prime target for nucleophilic aromatic substitution (SNAr) reactions. The strong C-F bond is readily displaced by a wide range of nucleophiles, a common feature in the chemistry of 2-fluoropyridines.
From a molecular orbital perspective, the substitution of a hydrogen atom with fluorine introduces new π-orbitals that are lower in energy than the original aromatic π-system. nih.govacs.org This can lead to a stabilization of the ring system and an increase in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov A larger HOMO-LUMO gap generally correlates with greater kinetic stability. nih.gov However, the strong inductive effect of fluorine lowers the energy of the LUMO, making the molecule more susceptible to attack by nucleophiles.
Computational studies on fluorinated pyridines have shown that fluorine substitution leads to a shortening of the adjacent C-C and C-N bonds and an enlargement of the ring angle at the point of substitution. deepdyve.com This structural perturbation, coupled with the electronic effects, fine-tunes the reactivity of the entire molecule.
Role of the Cyclopropoxy Group in Modulating Reactivity and Conformation
The cyclopropyl (B3062369) ring itself has unique electronic properties, often described as having "double-bond character." It can participate in conjugation and stabilize adjacent positive charges. When attached to an oxygen atom, the cyclopropoxy group can act as an effective electron-donating group. This donation of electron density is expected to be most pronounced at the ortho and para positions relative to the C-5 position.
The conformation of the cyclopropoxy group relative to the pyridine ring can also influence its electronic effects. The orientation of the cyclopropyl ring and the C-O bond can affect the degree of overlap between the oxygen lone pairs and the aromatic π-system. Steric interactions with the adjacent ethyl group at the C-4 position may favor a particular conformation, thereby influencing the extent of resonance donation.
The presence of the cyclopropoxy group can also impact the regioselectivity of reactions. For electrophilic aromatic substitution, the electron-donating nature of the cyclopropoxy group would activate the ring, but the combined directing effects of all substituents would need to be considered. In the context of nucleophilic attack, the electron-donating effect of the cyclopropoxy group would generally decrease the reactivity of the ring towards nucleophiles.
Steric and Electronic Effects of the Ethyl Moiety
The ethyl group at the C-4 position primarily exerts its influence through steric hindrance and a weak electron-donating inductive effect (+I). The inductive effect of the ethyl group, while less pronounced than the resonance effect of the cyclopropoxy group or the inductive effect of the fluorine atom, contributes to a slight increase in the electron density of the pyridine ring.
The more significant contribution of the ethyl group is likely its steric bulk. The presence of the ethyl group adjacent to the cyclopropoxy group can influence the preferred conformation of the latter, potentially affecting its ability to donate electron density to the ring. Furthermore, the ethyl group can sterically hinder the approach of reagents to the neighboring C-3 and C-5 positions, thereby influencing the regioselectivity of reactions.
In reactions involving the pyridine nitrogen, such as protonation or coordination to a metal center, the ethyl group is not expected to have a major steric impact due to its distance from the nitrogen atom. However, for reactions occurring at the ring carbons, particularly at positions 3 and 5, the steric presence of the ethyl group could play a role in directing the outcome of the reaction.
Correlation of Computational Data with Experimental Reactivity Profiles
Table 1: Predicted Electronic Properties and Their Correlation with Reactivity
| Calculated Parameter | Predicted Influence on 5-Cyclopropoxy-4-ethyl-2-fluoropyridine | Correlation with Experimental Reactivity |
|---|---|---|
| Mulliken Atomic Charges | The C-2 carbon is expected to have a significant partial positive charge due to the adjacent fluorine and nitrogen atoms. The C-4 and C-6 carbons are also predicted to be electrophilic. | A higher positive charge on a carbon atom generally correlates with a higher susceptibility to nucleophilic attack. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The LUMO is expected to have a large coefficient on the C-2 and C-6 carbons, indicating these are the most likely sites for nucleophilic attack. The HOMO will be influenced by the electron-donating cyclopropoxy group. | The energy and distribution of the LUMO are key indicators of reactivity towards nucleophiles. A lower LUMO energy corresponds to higher reactivity. |
| Molecular Electrostatic Potential (MEP) | MEP maps would likely show a region of high positive potential (blue) around the C-2 and C-6 positions, and a region of negative potential (red) near the nitrogen atom and the oxygen of the cyclopropoxy group. | Regions of positive potential are indicative of electrophilic sites prone to nucleophilic attack, while regions of negative potential are indicative of nucleophilic sites. |
Experimental studies on the reactivity of substituted 2-fluoropyridines generally show that they are excellent substrates for SNAr reactions. The rate of these reactions is highly dependent on the nature and position of the other substituents on the ring. Electron-withdrawing groups typically accelerate the reaction, while electron-donating groups slow it down. Based on this, the electron-donating cyclopropoxy and ethyl groups in this compound would be expected to decrease its reactivity in SNAr reactions compared to unsubstituted 2-fluoropyridine (B1216828).
Hammett and Taft Analyses for Substituent Effects on Reaction Rates
The Hammett and Taft equations are linear free-energy relationships used to quantify the effect of substituents on the reactivity of aromatic and aliphatic compounds, respectively. These analyses can be applied to predict the reaction rates of this compound in various reactions.
The Hammett equation is given by: log(k/k0) = ρσ
where k is the rate constant for the substituted compound, k0 is the rate constant for the unsubstituted compound, ρ is the reaction constant (a measure of the sensitivity of the reaction to substituent effects), and σ is the substituent constant (a measure of the electronic effect of the substituent).
Table 2: Hammett (σ) and Taft (σ, Es) Substituent Constants for Relevant Groups*
| Substituent | σp | σm | σ* (Taft Polar) | Es (Taft Steric) |
|---|---|---|---|---|
| -F | 0.06 | 0.34 | 1.10 | 0.00 |
| -O-cyclopropyl | -0.21 (estimated) | - | - | - |
The Taft equation separates the polar (σ*) and steric (Es) effects of substituents: log(k/k0) = ρσ + δEs
where ρ* is the sensitivity to polar effects and δ is the sensitivity to steric effects. The Taft analysis would be particularly relevant for understanding the steric hindrance provided by the ethyl group on reactions occurring at adjacent positions. The negative Es value for the ethyl group indicates a moderate steric effect.
Vii. Advanced Analytical Methodologies for 5 Cyclopropoxy 4 Ethyl 2 Fluoropyridine and Its Metabolites Excluding Basic Identification
High-Resolution Mass Spectrometry for Isotopic Analysis and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the detailed analysis of novel chemical entities like 5-Cyclopropoxy-4-ethyl-2-fluoropyridine. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of the parent molecule and its fragments.
Isotopic Analysis: The presence of fluorine, with its single stable isotope (¹⁹F), simplifies certain aspects of mass spectral interpretation. However, the isotopic distribution of carbon (¹²C and ¹³C) and hydrogen (¹H and ²H) can be precisely measured using HRMS. This data is valuable for confirming the elemental formula and can be used in metabolic studies where isotopically labeled versions of the compound are administered. The high mass accuracy of HRMS allows for the differentiation between ions of very similar mass, which is critical in complex biological matrices.
Fragmentation Pathways: Understanding the fragmentation of this compound under mass spectrometric conditions is key to its structural confirmation and the identification of its metabolites. Based on the fragmentation patterns of similar pyridine (B92270) derivatives, several key fragmentation pathways can be postulated. The cyclopropoxy group may undergo ring-opening or loss as a neutral radical. The ethyl group can undergo benzylic cleavage. The pyridine ring itself can undergo characteristic cleavages. Tandem mass spectrometry (MS/MS) experiments on an HRMS instrument would be essential to elucidate these pathways by isolating a specific ion and inducing its fragmentation.
A hypothetical fragmentation table for this compound is presented below:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Postulated Neutral Loss | Structural Assignment of Fragment |
| [M+H]⁺ | [M+H - C₃H₄]⁺ | Cyclopropene | Loss of the cyclopropyl (B3062369) group |
| [M+H]⁺ | [M+H - C₂H₅]⁺ | Ethyl radical | Loss of the ethyl group |
| [M+H]⁺ | [M+H - HF]⁺ | Hydrogen Fluoride (B91410) | Loss of fluorine |
Metabolite identification would heavily rely on HRMS to detect small mass shifts corresponding to common metabolic transformations such as hydroxylation, oxidation, or conjugation.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Multi-dimensional NMR spectroscopy is paramount for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for determining the three-dimensional structure of this compound.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques used to determine the spatial proximity of atoms within a molecule. For this compound, these experiments would be crucial for understanding the preferred orientation of the cyclopropoxy and ethyl groups relative to the pyridine ring.
For instance, NOESY/ROESY correlations between the protons of the ethyl group and the protons on the pyridine ring would indicate their spatial closeness, helping to define the conformational preferences around the C-C bond connecting the ethyl group to the ring. Similarly, correlations between the cyclopropoxy protons and the adjacent pyridine proton would provide insights into the orientation of the cyclopropoxy group.
| Interacting Protons | Expected NOESY/ROESY Correlation | Conformational Implication |
| Ethyl CH₂ - Pyridine H-3 | Strong | Indicates a conformation where the ethyl group is oriented towards the H-3 proton. |
| Cyclopropoxy CH₂ - Pyridine H-6 | Strong | Suggests a specific orientation of the cyclopropoxy ring relative to the pyridine ring. |
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are fundamental 2D NMR experiments for confirming the chemical structure of a molecule.
HSQC: This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would be used to definitively assign which protons are bonded to which carbons in this compound.
HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is essential for piecing together the molecular skeleton. For example, correlations from the protons of the ethyl group to the C-4 and C-5 carbons of the pyridine ring would confirm the position of the ethyl substituent. Similarly, correlations from the cyclopropoxy protons to the C-5 carbon would verify the location of this group.
| Proton (¹H) | Correlated Carbon (¹³C) in HMBC | Connectivity Confirmed |
| Ethyl CH₃ | C-4 of pyridine | Attachment of ethyl group at C-4 |
| Cyclopropoxy CH | C-5 of pyridine | Attachment of cyclopropoxy group at C-5 |
| Pyridine H-3 | C-2, C-4, C-5 | Connectivity within the pyridine ring |
Advanced Chromatographic Techniques for Purity Assessment and Isolation of Isomers
Advanced chromatographic techniques are vital for assessing the purity of this compound and for separating any potential isomers.
While this compound itself is not chiral, some of its potential metabolites could be. For instance, hydroxylation of the ethyl group could create a chiral center. In such cases, chiral chromatography would be necessary to separate the enantiomers. This technique uses a chiral stationary phase to differentially interact with the enantiomers, leading to their separation.
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful means of analyzing complex mixtures.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique allows for the acquisition of NMR spectra of compounds as they elute from an LC column. It would be particularly useful for the structural elucidation of metabolites of this compound present in a biological matrix without the need for prior isolation.
GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): For volatile derivatives or degradation products of this compound, GC-MS/MS offers high separation efficiency and sensitive, specific detection. The tandem mass spectrometry aspect allows for the fragmentation of co-eluting peaks, aiding in their identification.
| Technique | Application for this compound |
| Chiral Chromatography | Separation of potential chiral metabolites. |
| LC-NMR | Structural elucidation of metabolites in complex mixtures. |
| GC-MS/MS | Analysis of volatile impurities or degradation products. |
X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives
X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and intermolecular interactions within the crystal lattice. The resulting structural data is invaluable for computational modeling, understanding structure-activity relationships (SAR), and confirming the absolute stereochemistry of chiral centers.
As of the current literature review, the specific crystal structure of this compound has not been publicly reported. Consequently, detailed crystallographic data such as unit cell parameters, space group, and atomic coordinates for this particular compound are not available.
However, the application of X-ray crystallography can be illustrated by examining structurally related heterocyclic compounds, such as substituted fluoropyridines and their derivatives. The general methodology involves growing a single, high-quality crystal of the compound of interest. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The analysis of this diffraction pattern allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined.
For a hypothetical crystal structure of a derivative, "Derivative A," the type of data that would be obtained is presented in the interactive table below. This table showcases the typical parameters reported in a crystallographic study.
Interactive Data Table: Hypothetical Crystallographic Data for a Derivative of this compound
This table presents a hypothetical set of crystallographic data for a derivative to illustrate the type of information obtained from an X-ray diffraction experiment.
| Parameter | Value | Description |
| Crystal Data | ||
| Chemical Formula | C₁₂H₁₄FNO₂ | The elemental composition of the molecule in the crystal. |
| Formula Weight | 223.24 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁/c | The space group provides a detailed description of the crystal's symmetry. |
| Unit Cell Dimensions | ||
| a | 10.123(4) Å | The length of the 'a' axis of the unit cell. |
| b | 8.456(2) Å | The length of the 'b' axis of the unit cell. |
| c | 13.789(5) Å | The length of the 'c' axis of the unit cell. |
| α | 90° | The angle between the 'b' and 'c' axes. |
| β | 109.45(3)° | The angle between the 'a' and 'c' axes. |
| γ | 90° | The angle between the 'a' and 'b' axes. |
| Volume | 1112.3(7) ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Data Collection | ||
| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used for the experiment. |
| Temperature | 100(2) K | The temperature at which the data was collected. |
| Refinement Details | ||
| R-factor (R1) | 0.0452 | A measure of the agreement between the crystallographic model and the data. |
| Goodness-of-fit (S) | 1.034 | An indicator of the quality of the structural refinement. |
The detailed research findings from such a study would allow for an in-depth analysis of the molecular geometry. For instance, the planarity of the pyridine ring could be confirmed, and the orientation of the cyclopropoxy and ethyl substituents relative to the ring could be precisely determined. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds or π-stacking, would provide insights into the packing of the molecules in the crystal, which can influence physical properties like melting point and solubility.
Viii. Potential Applications and Broader Scientific Impact Excluding Biological/clinical Uses
5-Cyclopropoxy-4-ethyl-2-fluoropyridine as a Versatile Synthetic Intermediate
The reactivity of this compound is largely dictated by the electronically deficient nature of the pyridine (B92270) ring, which is further enhanced by the presence of the electronegative fluorine atom. This makes the 2-position of the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comresearchgate.net This inherent reactivity allows for the facile introduction of a wide array of nucleophiles, rendering the compound a valuable intermediate for the synthesis of more complex molecular architectures.
The fluorine atom at the C-2 position is a good leaving group, and its displacement by various nucleophiles such as amines, alcohols, and thiols can be achieved under relatively mild conditions. nih.gov The ethyl and cyclopropoxy groups at the 4 and 5 positions, respectively, can sterically and electronically influence the rate and regioselectivity of these substitution reactions.
Table 1: Potential Nucleophilic Aromatic Substitution Reactions with this compound
| Nucleophile | Potential Product Class | Significance |
| Primary/Secondary Amines | 2-Aminopyridine derivatives | Precursors for ligands, catalysts, and functional materials. |
| Alcohols/Phenols | 2-Alkoxy/Aryloxypyridine derivatives | Building blocks for polymers and liquid crystals with specific electronic properties. |
| Thiols/Thiophenols | 2-Thioetherpyridine derivatives | Intermediates for materials with tailored optoelectronic properties. |
| Organometallic Reagents | 2-Alkyl/Arylpyridine derivatives | Formation of C-C bonds, leading to diverse molecular scaffolds. |
The cyclopropoxy moiety is generally stable under many reaction conditions but can also participate in reactions under specific, more forcing conditions, offering another layer of synthetic utility.
Contribution to Pyridine and Organofluorine Chemistry Methodologies
The study of this compound can contribute significantly to the advancement of both pyridine and organofluorine chemistry. The reactivity of the C-F bond in this specific electronic environment provides a platform for developing and optimizing new fluorination and late-stage functionalization methodologies.
In the realm of pyridine chemistry, understanding the interplay of the substituents on the SNAr reactivity can lead to more predictable and efficient synthetic routes to polysubstituted pyridines. researchgate.net The presence of both electron-donating (cyclopropoxy) and electron-withdrawing (fluoro) groups on the same pyridine ring presents an interesting case for studying substituent effects.
From the perspective of organofluorine chemistry, this compound can be used as a model substrate to explore novel C-F activation and functionalization reactions. The development of catalytic methods to replace the fluorine atom with other functional groups is a key area of research, and this compound could serve as a relevant testbed for such transformations.
Utility as a Scaffold for Rational Design in Materials Science (e.g., Liquid Crystals, Polymers)
The rigid and polarizable nature of the pyridine ring makes it an attractive core for the design of functional materials. The specific substitution pattern of this compound offers several avenues for its application in materials science, particularly in the fields of liquid crystals and polymers.
In the context of liquid crystals , the elongated and somewhat rigid structure of molecules derived from this scaffold could lead to the formation of mesophases. The dipole moment introduced by the fluorine atom and the nitrogen of the pyridine ring can influence the dielectric anisotropy, a key property for display applications. By attaching mesogenic units through the reactive 2-position, it is possible to synthesize novel liquid crystalline materials with tailored phase behavior and electro-optical properties.
For polymers , this compound can be envisioned as a monomer or a precursor to a monomer. mdpi.comresearchgate.net Polymerization via displacement of the fluorine atom with difunctional nucleophiles could lead to the formation of poly(ether-pyridines) or other heteroatom-rich polymers. mdpi.com Such polymers are often endowed with high thermal stability, chemical resistance, and specific optical or electronic properties due to the incorporation of the fluoropyridine unit. mdpi.com
Table 2: Potential Material Science Applications
| Material Class | Potential Role of the Compound | Desirable Properties |
| Liquid Crystals | Core scaffold | Thermal stability, controlled mesophase behavior, dielectric anisotropy. |
| High-Performance Polymers | Monomer precursor | Thermal stability, chemical resistance, low dielectric constant, optical clarity. |
| Organic Light-Emitting Diodes (OLEDs) | Building block for host or emitter materials | Charge transport properties, thermal stability, tunable emission wavelengths. |
Role in Probing Fundamental Chemical Principles (e.g., Stereoelectronic Effects)
This compound serves as an excellent model system for investigating fundamental chemical principles, such as stereoelectronic effects. Stereoelectronic effects involve the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule.
The interaction between the lone pairs of the cyclopropoxy oxygen and the π-system of the pyridine ring, as well as the influence of the highly electronegative fluorine atom, creates a complex electronic environment. rsc.org Computational and spectroscopic studies on this molecule could provide valuable insights into:
Anomeric Effects: The interaction between the oxygen lone pairs of the cyclopropoxy group and the antibonding orbitals of the adjacent C-C bonds of the ring.
Inductive and Resonance Effects: The push-pull electronic nature of the cyclopropoxy (donating) and fluoro (withdrawing) groups and their impact on the electron distribution within the pyridine ring. princeton.edursc.org
Conformational Preferences: The preferred orientation of the cyclopropoxy group relative to the pyridine ring, which will be governed by a balance of steric and electronic interactions.
Understanding these subtle electronic interactions is crucial for predicting the reactivity and properties of this and related molecules, thereby aiding in the rational design of new catalysts, materials, and synthetic methodologies.
Ix. Future Directions and Emerging Research Avenues for 5 Cyclopropoxy 4 Ethyl 2 Fluoropyridine Research
Exploration of Asymmetric Synthesis Routes
Currently, 5-Cyclopropoxy-4-ethyl-2-fluoropyridine is an achiral molecule. However, the development of asymmetric synthesis routes to introduce chirality is a significant area for future investigation. Such efforts would focus on creating chiral derivatives, which are of paramount importance in medicinal chemistry and materials science.
Future research could explore several established strategies:
Organocatalysis : Pyrrolidine-based organocatalysts have proven effective in the asymmetric synthesis of various nitrogen heterocycles. nih.gov This approach could be adapted to synthesize chiral precursors or to introduce chiral centers into the molecule's side chains.
Metal-Catalyzed Asymmetric Synthesis : Transition-metal catalysis could be employed to create stereocenters with high enantioselectivity. For instance, asymmetric hydrogenation or hydroformylation of a vinyl group precursor to the ethyl group at the C4-position would yield a chiral center.
Chiral Auxiliaries : The use of removable chiral auxiliaries attached to precursors of the pyridine (B92270) ring can guide the stereochemical outcome of key bond-forming reactions, a strategy successfully used in the synthesis of other complex heterocyclic systems. nih.gov
Azaelectrocyclization : One-pot asymmetric azaelectrocyclization protocols have been established for the stereocontrolled synthesis of chiral tetrahydropyridines, which could potentially be aromatized to form chiral pyridine derivatives. rsc.org
These methodologies could lead to the synthesis of novel, enantioenriched compounds derived from this compound, expanding its utility in applications where stereochemistry is critical.
Development of Novel Functionalizations and Transformations
The fluorine atom at the C2 position makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable entry point for a wide range of functionalizations. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is known to be 320 times faster than that of 2-chloropyridine, highlighting the high reactivity of the C-F bond. nih.govresearchgate.net
Future research should focus on expanding the scope of these transformations:
Nucleophilic Aromatic Substitution (SNAr) : A systematic exploration of various nucleophiles (N-, O-, S-, and C-based) under mild conditions could yield a diverse library of derivatives. nih.gov This includes amination reactions using lithium amides or acetamidine (B91507) hydrochloride as an ammonia (B1221849) source. researchgate.netrsc.org
C-H Functionalization : Beyond the reactive fluorine site, direct C-H functionalization at the C3 and C6 positions offers a modern approach to further derivatization. acs.orgacs.org This could be achieved through directed metalation, potentially guided by the pyridine nitrogen, to install new functional groups with high regioselectivity. researchgate.net
Cross-Coupling Reactions : While SNAr is dominant, transition-metal-catalyzed cross-coupling reactions could offer alternative pathways for forming C-C and C-heteroatom bonds, potentially at other positions on the pyridine ring.
The table below outlines potential SNAr reactions for creating new derivatives.
| Nucleophile Type | Example Reagent | Potential Product |
| N-Nucleophile | Primary/Secondary Amine | 2-Amino-5-cyclopropoxy-4-ethylpyridine derivative |
| O-Nucleophile | Alcohol/Phenol (B47542) (with base) | 2-Alkoxy/Aryloxy-5-cyclopropoxy-4-ethylpyridine |
| S-Nucleophile | Thiol (with base) | 2-Thioether-5-cyclopropoxy-4-ethylpyridine |
| C-Nucleophile | Organolithium/Grignard Reagent | 2-Alkyl/Aryl-5-cyclopropoxy-4-ethylpyridine |
Integration into Flow Chemistry or Continuous Synthesis Protocols
The synthesis of substituted pyridines often involves multiple steps and potentially hazardous reagents or intermediates. vcu.edu Flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processing. vcu.edu
Key areas for development include:
Continuous Precursor Synthesis : Designing a continuous flow process for the synthesis of the core pyridine structure. Flow reactors can improve yields and reduce production costs significantly. vcu.edu
Telescoped Reactions : Integrating multiple reaction steps, such as the formation of the pyridine ring followed immediately by its functionalization, into a single, uninterrupted flow process. mdpi.com This minimizes manual handling and purification of intermediates.
Safe Handling of Intermediates : Flow chemistry is particularly advantageous for reactions involving unstable or hazardous intermediates, such as certain aminating reagents, by generating and consuming them in situ. researchgate.net
A comparison of batch versus flow synthesis highlights the potential advantages for producing this compound and its derivatives.
| Feature | Batch Synthesis | Flow Chemistry |
| Scalability | Difficult, requires larger vessels | Easier, by running longer or using parallel reactors |
| Safety | Higher risk with exothermic reactions or unstable intermediates | Improved heat transfer, small reaction volumes enhance safety |
| Efficiency | Can be lower due to multiple workup/purification steps | Higher, potential for telescoped reactions and automation |
| Process Control | Less precise control over temperature, mixing, and time | Precise control over all reaction parameters |
Advanced Spectroscopic Probes for In-Situ Reaction Monitoring
To optimize both batch and flow syntheses, real-time monitoring of reaction progress is crucial. Advanced spectroscopic techniques can provide detailed mechanistic insights and enable precise process control.
Future research could apply the following in-situ methods:
FTIR and Raman Spectroscopy (ReactIR/Raman) : These vibrational spectroscopy techniques can monitor the concentration of reactants, products, and intermediates in real-time by tracking their characteristic functional group vibrations. This is useful for determining reaction kinetics and endpoints.
Process NMR Spectroscopy : In-situ NMR can provide detailed structural information on species in the reaction mixture, helping to identify transient intermediates and byproducts. Stopped-flow NMR analysis has been used to rapidly optimize reaction conditions for aminating reagents. researchgate.net
Mass Spectrometry : Coupling flow reactors with mass spectrometry allows for continuous analysis of the reaction stream, providing immediate feedback on conversion and selectivity.
The application of these techniques could be particularly valuable for understanding the complex reaction mechanisms involved in pyridine synthesis. researchgate.net
| Spectroscopic Probe | Information Gained | Application Area |
| In-Situ FTIR/Raman | Reaction kinetics, endpoint determination, functional group conversion | Optimization of SNAr reactions, monitoring cyclization precursors |
| Process NMR | Structural elucidation of intermediates, byproduct formation, regioselectivity | Mechanistic studies, C-H functionalization reaction monitoring |
| Mass Spectrometry | Real-time conversion, product identification, high-throughput screening | Flow chemistry optimization, screening of catalysts and conditions |
Discovery of Unexpected Reactivity Profiles
While the SNAr reactivity of the 2-fluoro group is well-established, the specific combination of substituents on this compound may lead to unexpected chemical behavior under certain conditions.
Potential avenues for discovering novel reactivity include:
Photochemical Reactions : Irradiation of 2-fluoropyridine in the presence of amines can lead to nucleophilic displacement, a less common reaction pathway that could be explored for this compound.
Ring-Opening of the Cyclopropyl (B3062369) Group : The cyclopropoxy substituent, while generally stable, could undergo ring-opening reactions under harsh acidic, basic, or reductive conditions, leading to novel propyl-substituted derivatives.
Transition-Metal-Mediated Reactions : Under specific catalytic conditions, the pyridine nitrogen and the fluorine atom could interact with a metal center in unforeseen ways, potentially leading to novel cycloadditions or skeletal rearrangements.
Unusual Nucleophilic Attack : While attack at C2 is expected, strong bases could potentially induce elimination or attack at other sites, particularly if transient, highly reactive intermediates are formed. The interaction of all three substituents could influence the electron distribution in the ring in a way that alters the expected regioselectivity of certain reactions.
Exploring these non-traditional reaction conditions could unveil novel transformations and expand the synthetic utility of this substituted pyridine scaffold.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 5-cyclopropoxy-4-ethyl-2-fluoropyridine, and how are key intermediates purified?
Synthesis typically involves nucleophilic substitution for introducing the cyclopropoxy group and alkylation for the ethyl substituent. For example, cyclopropanol derivatives may react with a fluoropyridine precursor under alkaline conditions (e.g., NaOH in dichloromethane) to form the ether linkage, as seen in analogous pyridine syntheses . Purification often employs column chromatography with silica gel or distillation under reduced pressure. Critical validation steps include monitoring reaction progress via TLC and confirming intermediate purity (>95%) using HPLC or GC-MS .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- NMR Spectroscopy : H NMR can identify cyclopropane protons (δ 0.78–0.96 ppm, multiplet) and ethyl group signals (δ 1.2–1.5 ppm for CH, δ 2.5–3.0 ppm for CH) . F NMR detects the fluorine atom (δ -110 to -120 ppm, depending on substitution).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H] and fragmentation patterns. For example, a calculated mass of 225.12 g/mol (CHFNO) should match observed values .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for cyclopropane ring geometry .
Advanced Research Questions
Q. How can regioselectivity challenges during fluorination or cyclopropoxy introduction be mitigated?
Regioselectivity in fluorinated pyridines is influenced by directing groups and reaction conditions. For instance:
- Directed ortho-Metalation : Using a directing group (e.g., -OMe or -NH) at the 2-position can enhance fluorination at the 5-position.
- Temperature Control : Lower temperatures (-20°C to 0°C) reduce side reactions during cyclopropoxy substitution .
- Catalytic Systems : Palladium or copper catalysts improve selectivity in cross-coupling reactions for ethyl group introduction .
Q. What strategies address discrepancies in experimental vs. computational data for this compound’s reactivity?
- DFT Calculations : Compare computed activation energies (e.g., for cyclopropane ring-opening) with experimental kinetic data. Discrepancies may arise from solvent effects or transition-state approximations.
- Isotopic Labeling : Use C-labeled cyclopropane to track reaction pathways and validate mechanistic hypotheses .
- Controlled Replication : Repeat experiments under inert atmospheres (e.g., N) to rule out oxidative byproducts .
Q. How do steric and electronic effects of the cyclopropoxy group influence the compound’s stability in catalytic applications?
- Steric Effects : The cyclopropane ring’s rigidity may hinder access to catalytic active sites, requiring larger pore catalysts (e.g., mesoporous silica).
- Electronic Effects : The electron-donating cyclopropoxy group can destabilize electrophilic intermediates, necessitating acidic or Lewis acid catalysts (e.g., AlCl) to stabilize transition states .
- Accelerated Stability Testing : Perform stress tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways .
Methodological and Safety Considerations
Q. What are critical safety protocols for handling fluorinated pyridines like this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to prevent inhalation/contact .
- Spill Management : Neutralize acidic byproducts with sodium bicarbonate and adsorb liquids with vermiculite .
- Waste Disposal : Segregate halogenated waste (code H290) and incinerate at >1,000°C to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
